1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the pyrrolidin-2-one core. The synthetic route often includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step may involve trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrrolidin-2-one core with the azetidin-1-yl and pyridin-4-yl groups through reactions such as Suzuki–Miyaura coupling.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins, affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
IUPAC Name |
1-methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-20-6-10(4-14(20)22)7-21-8-12(9-21)23-11-2-3-19-13(5-11)15(16,17)18/h2-3,5,10,12H,4,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXYSTXIOKBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.